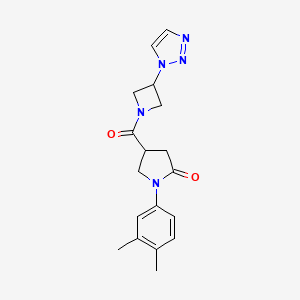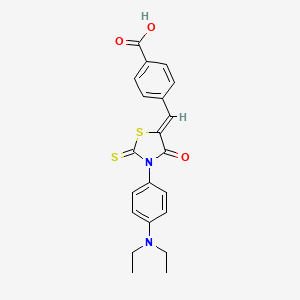
N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that can be associated with the field of nicotinamide derivatives. Nicotinamide, also known as nicotinic acid amide, is a form of vitamin B3 and is a precursor to NAD+/NADH, which plays essential roles in energy metabolism and enzyme function within cells. The compound is not directly discussed in the provided papers, but its structure suggests it is a modified nicotinamide with additional rings that may affect its biological activity and physical properties.
Synthesis Analysis
The synthesis of nicotinamide derivatives can involve methylation and oxidation reactions. For instance, N1-methyl-4-pyridone-3-carboxamide is synthesized from N1-methylnicotinamide, catalyzed by a soluble enzyme system present in the liver, with the oxidation occurring in the absence of molecular oxygen, indicating that the oxygen introduced into the substrate is derived from H2O . Similarly, N-methyl-nicotinamide chloride can be oxidized by an enzyme present in rabbit liver to the amide of N-methyl-2-pyridone-5-carboxylic acid . These processes could provide insights into the potential synthetic pathways for N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, although the specific synthesis details for this compound are not provided.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. Multicomponent crystals of nicotinamide with various nitrogen heterocycle-containing aromatic dicarboxylic acids have been synthesized, showing the importance of supramolecular synthons and hydrates in the stabilization of these crystals . The structure-activity relationship for small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT) has been studied, revealing that the binding orientation of the analogues to the NNMT substrate-binding site is essential for activity . This suggests that the molecular structure of N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide would be critical in determining its interaction with biological targets.
Chemical Reactions Analysis
Nicotinamide and its derivatives undergo various chemical reactions, including methylation and oxidation, which are essential for their biological functions and metabolism. The oxidation of N-methyl-nicotinamide to N-methyl-2-pyridone-5-carboxamide is one such reaction . The chemical reactions involving N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide would likely be influenced by the additional functional groups present in its structure, which could affect its reactivity and interaction with enzymes such as NNMT.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structures. For example, the simultaneous micro-determination of nicotinamide and its major metabolites by high-performance liquid chromatography indicates the importance of analytical methods in understanding these properties . The correlation between niacin equivalent intake and urinary excretion of its metabolites also highlights the role of these compounds in human metabolism . The physical and chemical properties of N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, such as solubility, stability, and reactivity, would be essential for its potential therapeutic applications and could be inferred from studies on similar compounds.
特性
IUPAC Name |
N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(18-10-12-3-7-20-8-4-12)14-2-1-6-17-16(14)22-13-5-9-21-11-13/h1-2,6,12-13H,3-5,7-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNGDOXHCNRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B3001469.png)
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3001471.png)
![5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3001473.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001474.png)


![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B3001477.png)

![1-(Furan-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3001480.png)
![1-Methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B3001481.png)
![[4-(Butan-2-yl)phenyl]hydrazine](/img/structure/B3001483.png)

